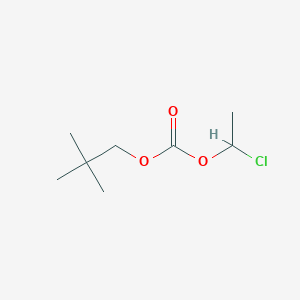
1-Chloroethyl 2,2-dimethylpropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester is an organic compound with the molecular formula C8H15ClO3. It is a type of carbonate ester, which consists of a carbonyl group flanked by two alkoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester typically involves the esterification of carbonic acid with the corresponding alcohols. One common method is the reaction of carbonic acid with 1-chloroethanol and 2,2-dimethylpropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester and the removal of water .
Industrial Production Methods
In industrial settings, the production of carbonate esters like carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester can be achieved through phosgenation, where phosgene reacts with the corresponding alcohols. This method is efficient and widely used in the large-scale production of carbonate esters .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding alcohols and carbonic acid.
Transesterification: It can react with other alcohols to form different carbonate esters.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent for esters.
Major Products
The major products formed from these reactions include the corresponding alcohols, carbonic acid, and other carbonate esters.
Scientific Research Applications
Carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbonate esters.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis, releasing the corresponding alcohols and carbonic acid, which can then participate in further biochemical reactions. The molecular targets and pathways involved include enzyme active sites and protein binding domains .
Comparison with Similar Compounds
Similar Compounds
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in the production of polymers and as a solvent.
Propylene carbonate: Another cyclic carbonate ester with similar applications to ethylene carbonate.
Uniqueness
Carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester is unique due to its specific ester group configuration, which imparts distinct reactivity and applications compared to other carbonate esters
Properties
CAS No. |
103418-34-4 |
|---|---|
Molecular Formula |
C8H15ClO3 |
Molecular Weight |
194.65 g/mol |
IUPAC Name |
1-chloroethyl 2,2-dimethylpropyl carbonate |
InChI |
InChI=1S/C8H15ClO3/c1-6(9)12-7(10)11-5-8(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
FVCPBQHMWYOXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)OCC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)
![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)

![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)




